molecular formula C3H4Cl2O B058127 3-Chloropropionyl chloride CAS No. 625-36-5

3-Chloropropionyl chloride

Cat. No.: B058127
CAS No.: 625-36-5
M. Wt: 126.97 g/mol
InChI Key: INUNLMUAPJVRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropropionyl chloride (ClCH₂CH₂COCl) is a chlorinated acyl chloride widely used as a key intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis involves the reaction of acrylic acid with trichlorotoluene under optimized conditions, yielding high-purity product (45–50°C distillation range) . Advances in continuous flow production methods have enhanced its synthesis efficiency (94% conversion in 25 minutes) and safety . Applications include Friedel-Crafts acylations for indanone synthesis , dopamine receptor antagonist development , and 1,2,3-triazoloamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropionyl chloride can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of acrylic acid with hydrogen chloride and phosgene in the presence of a catalyst such as dimethylformamide . This method is favored due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

3-Chloropropionyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

3-Chloropropionyl chloride serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in the production of various APIs, including:
    • Beclamide : An anticonvulsant agent.
    • Bedaquiline : An antibiotic used for treating multidrug-resistant tuberculosis.
    • Indacaterol : A long-acting bronchodilator for chronic obstructive pulmonary disease (COPD) management.
    • Oxalamine : Used for its antitussive properties.

The compound's ability to introduce functional groups makes it a valuable building block in drug design and development .

Agricultural Applications

In agriculture, this compound is employed as an intermediate in the synthesis of agrochemicals. Its applications include:

  • Pesticides and Herbicides : The compound is involved in developing various agrochemical formulations that enhance crop protection and yield. It acts as a precursor to several active ingredients that exhibit herbicidal and insecticidal properties .

Polymer Chemistry

This compound is also significant in polymer chemistry. It is used to synthesize polymers that have applications in adhesives and coatings. Specifically, it can be polymerized to create vinyl polymers that possess antitumor activity, highlighting its role in developing advanced materials with specific properties .

Case Study 1: Antitumor Activity of Polymers

A study investigated the synthesis of antitumor-active vinyl polymers using this compound as a monomer. The research demonstrated that these polymers could effectively inhibit tumor growth in animal models, showcasing the compound's potential in cancer therapy .

Case Study 2: Continuous Flow Production

Recent advancements have been made in the continuous flow production of this compound, which enhances efficiency and reduces waste in its synthesis. This method allows for better control over reaction conditions, leading to higher yields and purities of the final product .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Compounds Produced
PharmaceuticalsSynthesis of APIsBeclamide, Bedaquiline, Indacaterol
AgricultureDevelopment of agrochemicalsHerbicides, pesticides
Polymer ChemistrySynthesis of vinyl polymersAntitumor-active polymers

Mechanism of Action

The mechanism of action of 3-chloropropionyl chloride involves its high reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of acyl derivatives. The 2-chloro-ethyl fragment can undergo nucleophilic substitution, serving as a masked vinyl group . This reactivity makes it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Comparison with Similar Chlorinated Acyl Chlorides

Structural and Reactivity Differences

The reactivity of chlorinated acyl chlorides varies based on chain length and chlorine positioning:

Compound Molecular Formula Boiling Point (°C) Key Reactivity
3-Chloropropionyl chloride ClCH₂CH₂COCl 45–50 Prone to β-elimination under SN2 conditions, forming acrylamide ; Friedel-Crafts acylation
Chloroacetyl chloride ClCH₂COCl ~105–110 Shorter chain limits β-elimination; used in N-methyl amide synthesis
2-Chloropropionyl chloride ClCH₂COCH₂Cl ~130–135 Substitution reactions favor retention of structure; no β-elimination
4-Chlorobutyryl chloride Cl(CH₂)₃COCl ~185–190 Longer chain enables diverse alkylation in agrochemicals

Key Findings :

  • Positional Effects : this compound’s β-chlorine facilitates elimination reactions, unlike 2-chloropropionyl chloride, which retains structure during substitution .
  • Chain Length : 4-Chlorobutyryl chloride’s extended chain supports alkylation in agrochemicals, while chloroacetyl chloride’s shorter chain limits such applications .

Market and Industrial Relevance

  • This compound : Market CAGR of 11.1% (2025–2032) driven by pharmaceutical demand; segmented into >98% (high-purity) and <98% (industrial-grade) .
  • Chloroacetyl Chloride : Predominantly used in adhesives and dyes, with slower growth due to niche applications.

Biological Activity

3-Chloropropionyl chloride (3-CPC), with the chemical formula C3_3H4_4ClO and CAS Number 625-36-5, is a significant bifunctional reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound exhibits various biological activities, including anticonvulsant, antibacterial, antitussive, bronchodilator, and tuberculostatic properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Synthesis and Properties

This compound is synthesized through the chlorination of acrylic acid using phosphorus trichloride or thionyl chloride, resulting in a high yield of the desired compound. The synthesis process is noted for being environmentally friendly and economically viable, producing minimal waste .

Anticonvulsant Activity

Research indicates that 3-CPC serves as an intermediate in the synthesis of anticonvulsant drugs. For instance, it is used in the production of Beclamide and Bedaquiline, which are known for their efficacy in treating epilepsy and tuberculosis respectively. In animal models, compounds derived from 3-CPC have shown significant anticonvulsant effects .

Antibacterial Properties

This compound has demonstrated antibacterial activity against various pathogens. In studies involving synthesized derivatives of 3-CPC, compounds exhibited inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was measured using standard agar diffusion methods .

Antitussive and Bronchodilator Effects

The compound also exhibits antitussive properties, making it useful in the formulation of cough suppressants. Additionally, its bronchodilator activity has been explored in vitro, indicating potential applications in respiratory therapies .

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the antitumor effects of a polymer synthesized from 3-CPC derivatives. Mice implanted with L-1210 leukemia cells showed an increase in lifespan when treated with these compounds. The increase was calculated using the formula:
    ILS(%)=(TC)C×100ILS(\%)=\frac{(T-C)}{C}\times 100
    where TT is the average number of days before death in the test group and CC is that of the control group .
  • In Vivo Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of 4,5-disubstituted derivatives of 3-CPC using carrageenan-induced paw edema models in mice. The results indicated a significant reduction in swelling compared to controls .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantUsed as an intermediate for anticonvulsant drugs
AntibacterialEffective against various bacterial strains
AntitussiveUsed in cough suppressant formulations
BronchodilatorExhibits bronchodilator activity
AntitumorIncreases lifespan in tumor-bearing mice
Anti-inflammatoryReduces edema in carrageenan-induced inflammation

Table 2: Synthesis Yield Data

Synthesis MethodYield (%)Conditions
Chlorination with PCl3_396.08%Reaction at 28°C
Chlorination with SOCl2_297.59%Reaction at 29°C

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-chloropropionyl chloride, and how can reaction conditions be optimized?

Answer: The continuous flow synthesis method using acrylic acid and HCl is highly efficient, achieving 94% conversion in 25 minutes under mild conditions (40–60°C, 1–5 bar). Key parameters include precise temperature control, stoichiometric HCl addition, and minimizing back-mixing. This method reduces chlorinating reagent waste and improves safety compared to batch processes . Traditional routes involve reacting 3-chloropropionic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), but these require longer reaction times and generate hazardous byproducts. Optimization should prioritize in-line monitoring (e.g., FTIR) to track intermediates like acryloyl chloride .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer: this compound is corrosive (H314) and releases HCl upon hydrolysis. Essential precautions include:

  • PPE: Butyl rubber or fluoroelastomer gloves (≥0.7 mm thickness), chemical-resistant goggles, and face shields .
  • Engineering controls: Fume hoods with ≥0.5 m/s airflow and secondary containment to prevent spills .
  • First aid: Immediate flushing of exposed skin/eyes with water for 15+ minutes and removal of contaminated clothing .
  • Storage: Under inert gas (N₂/Ar) in sealed, corrosion-resistant containers at ≤25°C .

Q. How does this compound behave in nucleophilic acyl substitution reactions?

Answer: The compound reacts readily with amines, alcohols, and thiols to form amides, esters, and thioesters. For example, in the synthesis of N-phenylthiourea derivatives, it reacts with aniline in acetone under reflux to yield thiourea adducts (90% yield). Steric and electronic factors influence reactivity: the β-chlorine atom can hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies show second-order dependence on both substrate and nucleophile concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Answer: Contradictions often arise from solvent choice and competing elimination pathways. For instance, reactions with sodium azide (NaN₃) in polar solvents (e.g., DMF) may yield undesired acrylamides via β-elimination (e.g., forming N-phenylacrylamide instead of triazoloamides). Mitigation strategies include:

  • Lowering reaction temperatures (<0°C) to suppress elimination .
  • Using bulky bases (e.g., DIPEA) to deprotonate intermediates selectively .
  • Validating intermediates via ATR-FTIR or <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.8 ppm for Cl–CH₂ in thiourea derivatives) .

Q. What methodologies enable the use of this compound in multicomponent or telescoped syntheses?

Answer: Continuous flow systems allow telescoping synthesis with downstream reactions, such as amidation to produce beclamide (80% conversion in 1 minute). Key steps include:

  • In-line quenching: Neutralizing HCl byproducts with NaHCO₃ before subsequent reactions .
  • Phase separation: Using membrane-based separators to isolate intermediates .
  • Catalyst immobilization: Heterogeneous catalysts (e.g., AlCl₃ on silica) enable reuse and reduce metal contamination .

Q. How does the hydrolysis of this compound impact its environmental fate in lab waste streams?

Answer: The compound hydrolyzes rapidly (t₁/₂ < 1 hour) in water to 3-chloropropionic acid (CAS 107-94-8) and HCl. While 3-chloropropionic acid is biodegradable (90% degradation in 28 days via OECD 301F tests), HCl requires neutralization with NaOH before disposal . Environmental modeling predicts 74% partitioning into water and 26% into air due to its volatility (Henry’s law constant: 1.2 × 10⁻⁴ atm·m³/mol) .

Properties

IUPAC Name

3-chloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNLMUAPJVRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060801
Record name Propanoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloropropionyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11034
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

625-36-5
Record name 3-Chloropropionyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropionyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoyl chloride, 3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLOROPROPANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PO18998I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloropropionyl chloride
3-Chloropropionyl chloride
3-Chloropropionyl chloride
3-Chloropropionyl chloride
3-Chloropropionyl chloride
3-Chloropropionyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.